![molecular formula C23H32N2O3 B2421182 (4E)-2-{[(2-cyanophenyl)carbamoyl]methyl}tetradec-4-enoic acid CAS No. 1025526-59-3](/img/structure/B2421182.png)

(4E)-2-{[(2-cyanophenyl)carbamoyl]methyl}tetradec-4-enoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4E)-2-{[(2-cyanophenyl)carbamoyl]methyl}tetradec-4-enoic acid, also known as 4E-2-CBME, is a synthetic organic acid with a wide range of applications in scientific research. It is a derivative of the widely studied compound 4-hydroxy-2-nonenal (HNE), and is used in a variety of research areas, including biochemistry, physiology, and pharmacology. 4E-2-CBME is used as an inhibitor of HNE, and has been found to have a variety of biochemical and physiological effects.

科学的研究の応用

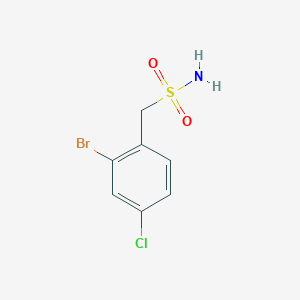

Synthesis and Chemical Reactions

Synthesis of Carboxylic Acids and Derivatives : Carboxylic acids with tetrahydropyran rings, such as 3-hydroxy acids, were prepared from key intermediates, and these acids were used to synthesize compounds like (2,6,6-trimethyltetrahydropyran-2-yl)acetic acid and 2-methyl-2-(2,6,6-trimethyltetrahydropyran-2-yl)propanoic acid. These acids underwent reactions to produce esters, alcohols, and ethers, showcasing a versatile synthetic pathway for the development of novel compounds (Hanzawa et al., 2012).

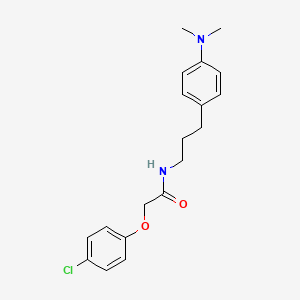

Synthesis of Novel Dyes : The synthesis of 2-Cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid, a dye, was achieved through a condensation reaction. Its structure was confirmed using various spectroscopic techniques, and its electronic properties were analyzed, showing the potential for new dye development (Kotteswaran et al., 2016).

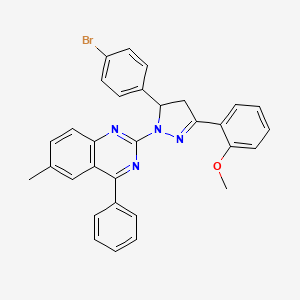

Development of Novel Heterocyclic Compounds : The utility of related acids was explored as starting materials for the synthesis of heterocyclic compounds, including a series of aroylacrylic acids, pyridazinones, and furanones derivatives. These compounds were expected to possess antibacterial activities, indicating their potential use in drug development and antibacterial treatments (El-Hashash et al., 2015).

Synthesis of GABA Analogues : Research has explored the synthesis of GABA (γ-aminobutyric acid) analogues from related carboxylic acids. The analogues synthesized include E-4-Amino-2-methylbut-2-enoic acid and its isomers, showcasing the potential for neuroactive drug development (Duke et al., 2004).

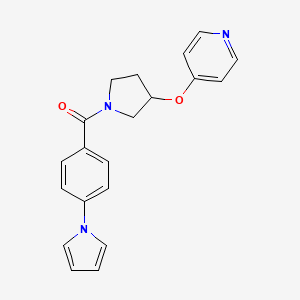

Development of MMP-13 Inhibitors : The de novo design of molecules led to the creation of highly selective and ligand-efficient MMP-13 inhibitors, showcasing the potential of using carboxylic acid derivatives for targeted drug discovery and the modulation of therapeutically relevant proteins (Lanz & Riedl, 2014).

Structural Studies and Crystallography : The structural investigation of similar compounds through X-ray crystallography, spectroscopy, and DFT has provided detailed insights into the molecular configurations and interactions, aiding in the design and development of novel compounds (Venkatesan et al., 2016).

Synthesis of Neuroprotective Agents : Research on the synthesis of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters indicated their role as potent inhibitors of kynurenine-3-hydroxylase, presenting them as potential neuroprotective agents (Drysdale et al., 2000).

特性

IUPAC Name |

(E)-2-[2-(2-cyanoanilino)-2-oxoethyl]tetradec-4-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O3/c1-2-3-4-5-6-7-8-9-10-11-14-19(23(27)28)17-22(26)25-21-16-13-12-15-20(21)18-24/h10-13,15-16,19H,2-9,14,17H2,1H3,(H,25,26)(H,27,28)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQVMRZQDWYLJW-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CCC(CC(=O)NC1=CC=CC=C1C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C/CC(CC(=O)NC1=CC=CC=C1C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2421099.png)

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2421104.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2421105.png)

![2-[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2421107.png)

![2-Benzyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-{2-[(E)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B2421114.png)

![2-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2421115.png)

![1-[(3,4-Dimethylphenyl)sulfonyl]-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2421117.png)

![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-methoxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2421119.png)

![8-(2-aminophenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2421122.png)